Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate
Description
Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H12Cl2O2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzyl group is substituted with a 2,4-dichlorobenzylsulfanyl group
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c1-15-11(14)4-5-16-7-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBIIBCXDXAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate typically involves the reaction of 2,4-dichlorobenzyl chloride with methyl 3-mercaptopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dichlorobenzylsulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dichlorobenzyl)sulfanyl]propanoate
- Methyl 3-[(2,6-dichlorobenzyl)sulfanyl]propanoate
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Uniqueness
Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
